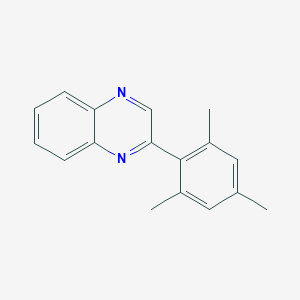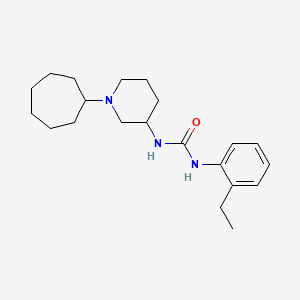![molecular formula C18H16N2O3S B4259638 N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-3-thiophenecarboxamide](/img/structure/B4259638.png)
N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-3-thiophenecarboxamide
Descripción general
Descripción
N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-3-thiophenecarboxamide, commonly known as MLN8054, is a small molecule inhibitor of Aurora A kinase. Aurora A kinase is a serine/threonine kinase that is involved in cell division and is overexpressed in various types of cancer. MLN8054 has shown potential as an anticancer agent and has been the subject of extensive scientific research.
Mecanismo De Acción
MLN8054 works by inhibiting the activity of Aurora A kinase, which is involved in cell division. Aurora A kinase is overexpressed in many types of cancer, and its inhibition can lead to cell cycle arrest and apoptosis. MLN8054 has been shown to selectively inhibit Aurora A kinase, with minimal effects on other kinases.
Biochemical and Physiological Effects
MLN8054 has been shown to have a number of biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, and can also inhibit the formation of new blood vessels, which is important for tumor growth. MLN8054 has also been shown to enhance the immune response to cancer cells, which can lead to increased tumor cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of MLN8054 is its selectivity for Aurora A kinase, which can minimize off-target effects. It has also been shown to have good pharmacokinetic properties, with high oral bioavailability and good tissue penetration. However, MLN8054 has shown some limitations in preclinical studies, including toxicity at higher doses and the development of resistance in some cancer cell lines.
Direcciones Futuras
There are many potential future directions for research on MLN8054. One area of interest is the development of combination therapies that can enhance its effectiveness. Another area of interest is the study of MLN8054 in combination with immunotherapy agents, which can enhance the immune response to cancer cells. Finally, there is interest in developing new analogs of MLN8054 that can overcome some of the limitations observed in preclinical studies.
Aplicaciones Científicas De Investigación
MLN8054 has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, ovarian, and lung cancer cells. Studies have also shown that MLN8054 can enhance the effectiveness of other anticancer agents, such as paclitaxel and cisplatin.
Propiedades
IUPAC Name |
N-[[2-(2-methoxyphenoxy)pyridin-3-yl]methyl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-22-15-6-2-3-7-16(15)23-18-13(5-4-9-19-18)11-20-17(21)14-8-10-24-12-14/h2-10,12H,11H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKSWLWKPSWOLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=C(C=CC=N2)CNC(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2R*,4S*,6S*)-2-ethyl-6-(2-phenylethyl)tetrahydro-2H-pyran-4-yl]benzamide](/img/structure/B4259561.png)
![N-cyclopropyl-2-({1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)-4-methoxybenzamide](/img/structure/B4259564.png)
![methyl {1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-oxopiperazin-2-yl}acetate](/img/structure/B4259581.png)
![3-{[(2E)-3-(2-furyl)prop-2-en-1-yl][(5-methyl-2-thienyl)methyl]amino}propan-1-ol](/img/structure/B4259595.png)
![1-methyl-4-[(2-methyl-1,3-benzothiazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B4259598.png)
![2-(4-{[3-(2-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-1-piperazinyl)pyrazine trifluoroacetate](/img/structure/B4259601.png)
![N-(2-chlorobenzyl)-3-{1-[3-(2-isoxazolidinyl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B4259613.png)
![N-[4-methyl-2-(1-methyl-1H-pyrazol-4-yl)phenyl]propanamide](/img/structure/B4259625.png)
![3-(2-{[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]amino}-2-oxoethyl)-1,2,3-oxadiazol-3-ium-5-olate trifluoroacetate](/img/structure/B4259631.png)
![N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B4259643.png)
![2-[3-({(2-methoxyethyl)[(2E)-3-phenylprop-2-en-1-yl]amino}methyl)-1H-indol-1-yl]acetamide](/img/structure/B4259653.png)

![N-(3-methoxybenzyl)-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B4259657.png)
